REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH:9]([C:15]([NH:16][c:17]2[cH:18][cH:19][c:20]([C:23](=[O:24])[O:25][CH3:26])[cH:21][cH:22]2)=[O:27])[CH2:10][CH:11]([O:13][CH3:14])[CH2:12]1)([CH3:5])([CH3:6])[CH3:7].[Cl:35][CH2:36][Cl:37].[F:28][C:29]([F:30])([F:31])[C:32]([OH:33])=[O:34]>>[NH:8]1[CH:9]([C:15]([NH:16][c:17]2[cH:18][cH:19][c:20]([C:23](=[O:24])[O:25][CH3:26])[cH:21][cH:22]2)=[O:27])[CH2:10][CH:11]([O:13][CH3:14])[CH2:12]1
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Name
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COC(=O)c1ccc(NC(=O)C2CC(OC)CN2C(=O)OC(C)(C)C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(NC(=O)C2CC(OC)CN2C(=O)OC(C)(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(NC(=O)C2CC(OC)CN2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |